

Application Notes and Protocols for Electrophysiological Recording with Hm1a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hm1a

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Introduction

Hm1a is a potent and selective peptide toxin isolated from the venom of the spider *Heriaeus mildredi*. It specifically targets the voltage-gated sodium channel Nav1.1, a key player in the excitability of certain neurons. These application notes provide detailed protocols for the use of **Hm1a** in electrophysiological studies to investigate its effects on ion channels and neuronal function.

Mechanism of Action: **Hm1a** selectively potentiates Nav1.1 channels.^{[1][2]} It functions by inhibiting the gating movement of the domain IV (DIV) voltage sensor of the channel.^{[1][2]} This action hinders both fast and slow inactivation, resulting in a persistent sodium current at depolarized potentials.^{[1][2]} This modulation leads to increased neuronal excitability, and notably, can rescue hypoexcitable inhibitory interneurons in disease models such as Dravet syndrome.^{[1][2]}

Data Presentation: Quantitative Effects of Hm1a

The following tables summarize the quantitative data on the effects of **Hm1a** on various voltage-gated ion channels.

Table 1: Potency of **Hm1a** on Human Voltage-Gated Sodium (hNav) Channels

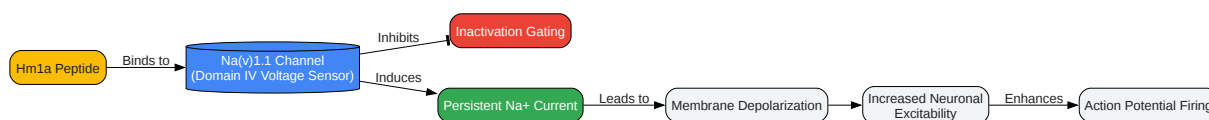
Channel Subtype	EC50 (nM)	Key Effect	Reference
hNav1.1	6.7 ± 0.1	Potentiation, delayed inactivation	[3]
hNav1.3	28.1 ± 0.1	Weak Potentiation	[3]
hNav1.2, 1.4-1.8	Not reported	No significant effect	

Table 2: Biophysical Effects of **Hm1a** on hNav1.1 Channels

Parameter	Condition	Value	Reference
Time Constant of Fast Inactivation (τ_{inact} fast)	Vehicle (at 0 mV)	0.31 ± 0.03 ms	[3]
50 nM Hm1a (at 0 mV)	0.75 ± 0.3 ms	[3]	
Action Potential Firing	Dravet Syndrome Mouse Model (CA1 GABAergic neurons)	Reverses firing collapse	[3]

Mandatory Visualizations

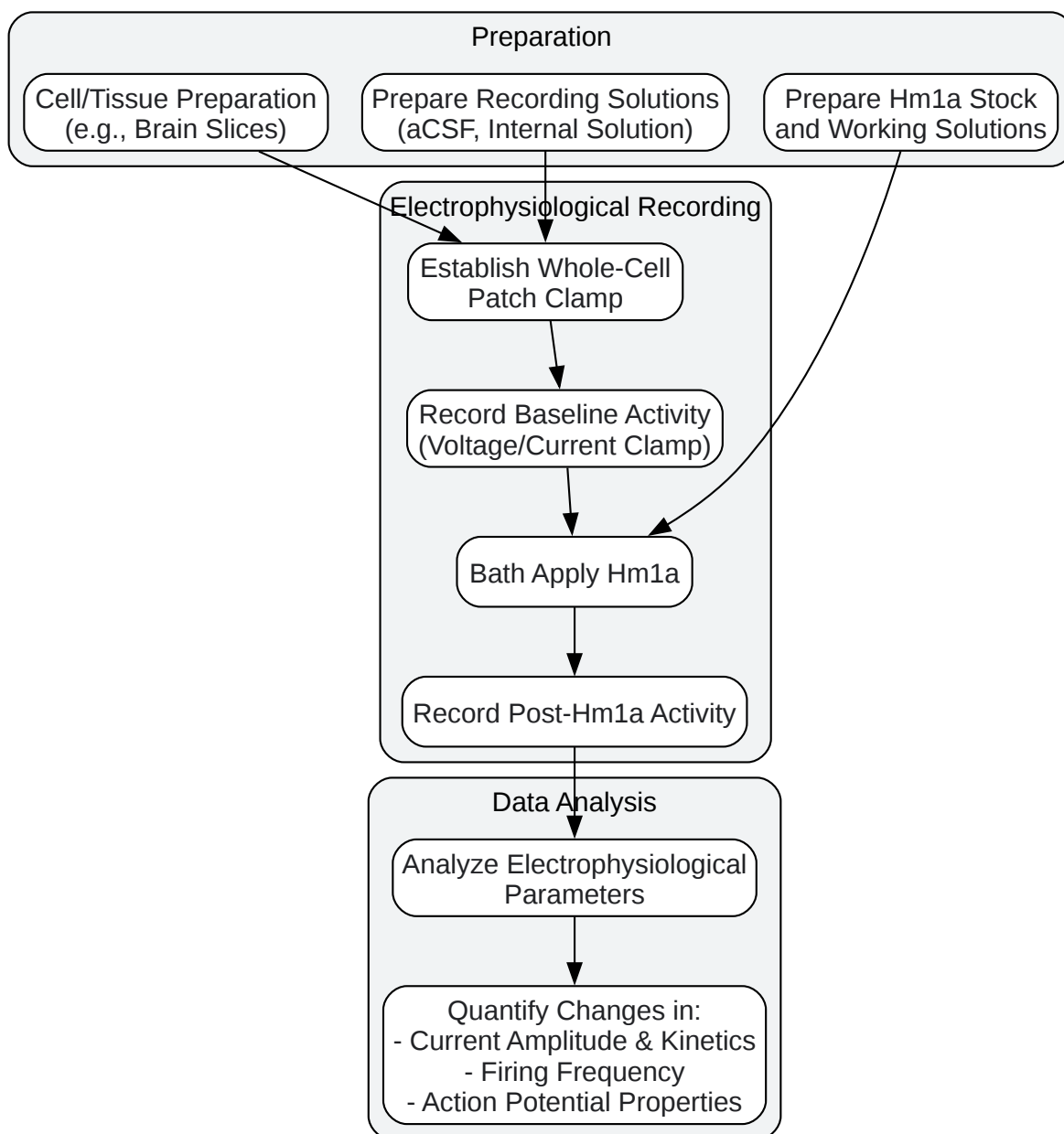
Signaling Pathway of Hm1a Action



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Caption: Mechanism of **Hm1a** action on Nav1.1 channels.

Experimental Workflow for Hm1a Electrophysiology



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Caption: Workflow for **Hm1a** electrophysiological experiments.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol is adapted for studying the effects of **Hm1a** on neuronal activity in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. c. Rapidly dissect the brain and mount it for slicing on a vibratome. d. Prepare 250-350 µm thick coronal or sagittal slices in ice-cold, oxygenated slicing solution. e. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

2. Solutions:

- Slicing Solution (example):
 - In mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄. pH adjusted to 7.3-7.4 with HCl.
- Artificial Cerebrospinal Fluid (aCSF):[\[4\]](#)
 - In mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[\[4\]](#) Continuously bubble with 95% O₂ / 5% CO₂.
- Intracellular Solution (for current-clamp):[\[4\]](#)
 - In mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na.[\[4\]](#) pH adjusted to 7.2 with KOH.
- Intracellular Solution (for voltage-clamp, isolates Na⁺ currents):
 - In mM: 110 CsF, 20 CsCl, 10 NaF, 2 EGTA, 10 HEPES. pH adjusted to 7.35.[\[5\]](#)

3. **Hm1a** Preparation and Application: a. Prepare a stock solution of **Hm1a** (e.g., 100 μ M) in a suitable solvent (e.g., water with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C. b. On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10-100 nM) in aCSF. c. After obtaining a stable baseline recording, perfuse the slice with the **Hm1a**-containing aCSF at a constant rate (e.g., 2-3 mL/min).

4. Electrophysiological Recording: a. Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass (3-7 M Ω resistance). d. Fill the pipette with the appropriate intracellular solution. e. Approach a neuron and form a giga-ohm seal (>1 G Ω). f. Rupture the membrane to achieve whole-cell configuration.

5. Data Acquisition Protocols:

- Current-Clamp:
 - Hold the neuron at its resting membrane potential.
 - Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
 - Record baseline firing patterns.
 - Apply **Hm1a** and repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and shape.
- Voltage-Clamp (for Nav1.1 currents):
 - Use a cesium-based internal solution to block potassium channels. Include blockers for other channels (e.g., CdCl₂ for calcium channels) in the aCSF if necessary.
 - Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure Nav channels are in a resting state.
 - Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments, 50 ms duration) to elicit sodium currents.

- Record baseline currents.
- Apply **Hm1a** and repeat the voltage-step protocol to measure changes in current amplitude, activation, and inactivation kinetics.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in *Xenopus* Oocytes

This protocol is suitable for characterizing the effects of **Hm1a** on specific, heterologously expressed ion channels.

1. Oocyte Preparation: a. Harvest and defolliculate *Xenopus laevis* oocytes. b. Inject oocytes with cRNA encoding the desired ion channel subunits (e.g., human Nav1.1 and $\beta 1$ subunits). c. Incubate injected oocytes for 2-7 days at 16-18°C.

2. Solutions:

- ND96 Recording Solution:
 - In mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. pH adjusted to 7.4 with NaOH.
- Electrode Filling Solution:
 - 3 M KCl.

3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting, 0.5-2 M Ω resistance). c. Clamp the oocyte at a holding potential of -100 mV. d. Apply voltage steps to elicit ionic currents as described in the voltage-clamp protocol for neurons. e. After recording baseline currents, perfuse with ND96 solution containing the desired concentration of **Hm1a** and repeat the voltage-step protocol.

Data Analysis

- Current-Clamp Data: Analyze changes in resting membrane potential, input resistance, action potential threshold, amplitude, duration, and firing frequency in response to current injections.

- **Voltage-Clamp Data:** Measure peak current amplitude, generate current-voltage (I-V) relationships, and fit activation and inactivation curves with Boltzmann functions to determine changes in the voltage of half-maximal activation ($V_{1/2}$) and inactivation. Analyze the time course of current decay to quantify changes in inactivation kinetics.

By following these detailed protocols, researchers can effectively utilize **Hm1a** as a pharmacological tool to investigate the role of Nav1.1 channels in neuronal function and explore its potential as a therapeutic agent.

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